1-(2,2-Dibromoethenyl)-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

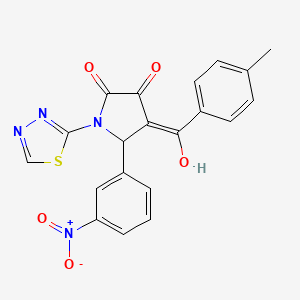

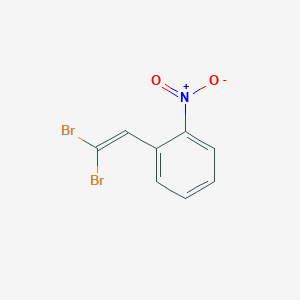

説明

1-(2,2-Dibromoethenyl)-2-nitrobenzene, also known as DBNB, is a chemical compound with a wide range of applications in the fields of science and technology. It is a colorless, crystalline solid with a molecular weight of 263.99 g/mol and a melting point of 28-29°C. DBNB is used in a variety of industries, including the production of pharmaceuticals, dyes, and explosives. This compound is also used as a reagent in the synthesis of other compounds and as an intermediate in the production of a number of other chemicals.

科学的研究の応用

Synthesis and Intermediates

- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of dofetilide, a medication for arrhythmia treatment, is synthesized from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction, showcasing the importance of similar compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Luminescence and Selectivity Studies

- A luminescent Zn(II) complex demonstrated high selectivity toward nitrobenzene, resulting in color change and luminescence quenching, highlighting the potential of similar compounds in developing selective sensing systems (S. Das, P. K. Bharadwaj, 2006).

Environmental and Catalytic Applications

- Zerovalent iron (Fe0) has been used for the reduction of nitrobenzene to aniline in synthetic wastewater, illustrating the relevance of such compounds in environmental pollutant degradation (R. Mantha, K. Taylor, N. Biswas, J. K. Bewtra, 2001).

- Reduced graphene oxide demonstrated high catalytic activity for the reduction of nitrobenzene at room temperature, showing the application in catalysis (Yongjun Gao, Ding Ma, Chunlei Wang, J. Guan, X. Bao, 2011).

Photophysics and Photochemistry

- Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry, suggesting potential for detailed photophysical studies of related compounds (A. Giussani, G. Worth, 2017).

Sensor Development

- A Zn(II)-based metal-organic framework showed high sensitivity as a luminescent sensor for various compounds, including nitrobenzene, underscoring the utility in sensor technology (Tian-Yang Xu, Jia‐Ming Li, Ya-Hui Han, Ai-Rong Wang, K. He, Zhong-feng Shi, 2020).

特性

IUPAC Name |

1-(2,2-dibromoethenyl)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGWIGUULRYFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dibromoethenyl)-2-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)

![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)